[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone
Description
This compound (CAS: 174590-40-0) is a stereochemically complex oxazolidinone derivative featuring a bis(phenylmethyl)amino-substituted phenyl group attached to a pentanoyl chain. The oxazolidinone core is further substituted with a phenyl group at the 4-position, and the stereochemistry is defined as [R-(R,S)], indicating multiple chiral centers . The compound is classified as a controlled product, implying stringent handling requirements .
Propriétés
IUPAC Name |
(4R)-3-[(3S)-3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O3/c1-2-28(22-33(37)36-32(25-39-34(36)38)29-17-10-5-11-18-29)30-19-12-20-31(21-30)35(23-26-13-6-3-7-14-26)24-27-15-8-4-9-16-27/h3-21,28,32H,2,22-25H2,1H3/t28-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPOWZXZJLUZBJ-IUDBTDONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N1C(COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CC(=O)N1[C@@H](COC1=O)C2=CC=CC=C2)C3=CC(=CC=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446661 | |
| Record name | (4R)-3-{(3S)-3-[3-(Dibenzylamino)phenyl]pentanoyl}-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174590-40-0 | |
| Record name | (4R)-3-[(3S)-3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174590-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-3-{(3S)-3-[3-(Dibenzylamino)phenyl]pentanoyl}-4-phenyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone (CAS Number: 174590-40-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by an oxazolidinone ring structure, which is known for its role in various biological applications, particularly in pharmaceuticals. Its molecular formula is , and it has a molecular weight of 518.65 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The oxazolidinone moiety is known to exhibit antimicrobial properties and can act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This chiral property is particularly valuable in drug development, where the stereochemistry of a compound can significantly influence its pharmacological effects.
Antimicrobial Properties
Research indicates that oxazolidinones possess broad-spectrum antimicrobial activity. The compound has shown effectiveness against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). This activity is likely due to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
Anti-inflammatory Effects
In addition to its antimicrobial properties, studies have suggested that this compound may exhibit anti-inflammatory effects. It has been proposed that the compound can modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human tumor cells, which highlights its potential as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the effectiveness of this compound against several bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting enhanced efficacy against resistant strains .
- Anti-inflammatory Activity : In vitro studies have shown that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This indicates its potential role in managing inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Research conducted on various human cancer cell lines revealed that this compound could inhibit cell proliferation effectively. The IC50 values were determined through MTT assays, indicating significant potential for further development as an anticancer therapeutic agent.
Data Tables
Applications De Recherche Scientifique
Applications in Organic Synthesis
The compound is primarily utilized in organic synthesis due to its unique structural features that allow for various modifications and reactions:
-
Chiral Synthesis :
- The oxazolidinone structure provides a chiral center, making it useful in asymmetric synthesis. It can facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceuticals.
-
Drug Development :
- Its derivatives have been explored for their biological activity, particularly as potential drug candidates targeting various diseases. The bis(phenylmethyl)amino group enhances binding affinity to biological targets.
-
Catalysis :
- The compound has been investigated as a catalyst in various chemical reactions, including Michael additions and other nucleophilic additions due to its ability to stabilize transition states.
Case Studies
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Oxazolidinone Derivatives
Structural Features
The compound’s distinct structural elements include:
- Pentanoyl chain: Provides conformational flexibility.
- Phenyl substitution at C4: Stabilizes the oxazolidinone ring and contributes to steric bulk.
Comparisons with similar compounds (Table 1) highlight key differences:
Table 1: Structural and Physicochemical Comparison
Target Prediction and SAR Exploration
Tools like SimilarityLab () enable rapid identification of commercially available analogs and activity profiling. For example:
- The bis(phenylmethyl)amino group in the target compound may mimic natural ligands of aminergic receptors.
- Brominated analogs could target cysteine proteases via electrophilic interactions .
Méthodes De Préparation
Borane-Mediated Reduction and Cyclization
In a protocol adapted from CN112500361A, N-Boc-L-phenylglycine is reduced using borane-tetrahydrofuran (BH₃-THF) to yield N-Boc-L-phenylglycinol. Subsequent treatment with potassium tert-butoxide in sulfolane at 70°C induces cyclization to form (S)-4-phenyl-2-oxazolidinone. For the target compound, replacing phenylglycine with a precursor containing the 3-(bis(phenylmethyl)amino)phenyl group could generate the required oxazolidinone backbone.
Key Conditions :
Side-Chain Functionalization
The pentanoyl side chain with the bis(phenylmethyl)amino group is introduced via acylation or alkylation.
Acylation of Oxazolidinone
As demonstrated in CN103601695A, oxazolidinones undergo acylation using acyl chlorides. For example, (S)-4-benzyl-2-oxazolidinone reacts with propionyl chloride in the presence of NaH to form 3-propionyl derivatives. Adapting this, the target compound’s pentanoyl chain could be introduced via 3-pentanoyl chloride under similar conditions.
Reaction Scheme :
-
Oxazolidinone + Pentanoyl chloride → 3-pentanoyl-oxazolidinone intermediate.
-
Functionalization of the phenyl group with bis(phenylmethyl)amine.
Challenges :
-
Regioselectivity at the oxazolidinone’s 3-position.
-
Steric hindrance from the dibenzylamino group.
Introducing the Bis(phenylmethyl)amino Group
The 3-(bis(phenylmethyl)amino)phenyl moiety is critical for the compound’s structure.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between a bromophenyl intermediate and dibenzylamine could install the bis(phenylmethyl)amino group. This method, though not directly cited in the sources, aligns with modern aryl amination techniques.
Hypothetical Conditions :
Stereochemical Control
The [R-(R*,S*)] configuration necessitates asymmetric synthesis or chiral resolution.
Cinchona Alkaloid Catalysis
As reported in Lang et al., cinchona alkaloids catalyze the cyclocondensation of acyl chlorides and oxaziridines to form enantioenriched oxazolidinones. Applying this to a tailored acyl chloride precursor could yield the desired stereochemistry.
Example :
Integrated Synthetic Route
Combining the above steps, a plausible pathway is:
-
Amino Alcohol Synthesis : Reduce N-Boc-3-(bis(phenylmethyl)amino)phenylpentanoic acid using BH₃-THF.
-
Cyclization : Treat with KOtBu to form the oxazolidinone core.
-
Acylation : React with pentanoyl chloride to install the side chain.
-
Stereochemical Optimization : Use chiral catalysts to refine R/S configurations.
Comparative Data
Challenges and Optimization
-
Steric Hindrance : The dibenzylamino group complicates acylation; microwave-assisted heating (as in CN103601695A) may improve efficiency.
-
Stereochemical Purity : Chiral HPLC or enzymatic resolution could enhance ee.
-
Scalability : Batch-wise cyclization in sulfolane requires careful temperature control .
Q & A
Basic Research Questions
What are the critical steps for synthesizing [R-(R,S)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone, and how is stereochemical control achieved?**
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Amide bond formation between intermediates, such as 3-aminophenyl derivatives and activated carbonyl groups.
- Protection/deprotection strategies : Use of benzyl or tert-butyl groups to protect reactive amines during synthesis .
- Stereochemical control : Chiral auxiliaries (e.g., fluorinated oxazolidinones) or asymmetric catalysis to enforce the desired R/S configuration. For example, fluorinated auxiliaries improve crystallinity and facilitate purification .
- Data Table :
| Step | Key Reagents | Purpose | Reference |
|---|---|---|---|
| 1 | SnCl₂·2H₂O | Nitro reduction | |
| 2 | Benzyl chloride | Amine protection |
Q. Which analytical techniques are most reliable for characterizing the stereochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign diastereotopic protons and carbons using coupling constants (e.g., J-values for vicinal protons) and NOE experiments .
- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorinated substituents) influence the compound’s biological activity or binding affinity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Replace substituents (e.g., phenylmethyl with fluorinated groups) and assay activity. For example, fluorination at the phenyl ring enhances metabolic stability but may reduce solubility .
- Computational modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with target proteins (e.g., HIV-1 protease) .
- Data Table :
| Modification | Effect on Activity | Reference |
|---|---|---|
| Fluorine at C3 | ↑ Protease inhibition | |
| Benzyl removal | ↓ Binding affinity |
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR shifts) and computational predictions?
- Methodological Answer :
- Cross-validation : Compare experimental NMR shifts (δ 7.2–7.5 ppm for aromatic protons) with DFT-calculated chemical shifts (e.g., using Gaussian09). Discrepancies may indicate conformational flexibility .
- Dynamic NMR : Monitor temperature-dependent shifts to identify rotameric equilibria .
- Crystallographic validation : Confirm static structures via X-ray when NMR data are ambiguous .
Q. What strategies mitigate challenges in purifying multi-step synthetic intermediates?
- Methodological Answer :
- Fluorous-tag purification : Use fluorinated auxiliaries (e.g., perfluorooctyl groups) to enable liquid-liquid extraction, reducing reliance on column chromatography .
- Preparative HPLC : Optimize gradients (e.g., 70:30 acetonitrile/water) for polar intermediates .
- Recrystallization : Select solvents (e.g., ethyl acetate/hexane) based on solubility differences .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across assay platforms?
- Methodological Answer :
- Assay standardization : Normalize results using positive controls (e.g., known protease inhibitors for HIV-1 assays) .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC50 values) to identify outliers. For example, discrepancies in IC50 may arise from differences in enzyme purity or buffer conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
